1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

PBR TSPO Neuroinflammation

This 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (CAS 887350-88-1) is a rationally designed building block featuring a unique N1-cyclopropyl substitution that imparts balanced S6K1 inhibitory potency (IC50 334 nM) and superior metabolic stability compared to smaller or larger N-alkyl analogs. Its C5 carboxylic acid group reduces hERG liability, while the free C2 position enables rapid diversification. The cyclopropyl group blocks oxidative metabolism at N1, ensuring reproducible in vivo target engagement. Ideal for medicinal chemistry programs in oncology, CNS, and antiviral research where precise SAR control and favorable safety profiles are critical.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 887350-88-1
Cat. No. B1370661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid
CAS887350-88-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15)
InChIKeyQXHSPEOTFUIAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid (CAS 887350-88-1) as a High-Potency Benzimidazole Scaffold for Targeted Inhibitor Discovery


1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (CAS 887350-88-1), systematically named 1-cyclopropyl-1H-benzimidazole-5-carboxylic acid, is a bicyclic heteroaromatic compound comprising a benzimidazole core fused to a cyclopropyl group at the N1 position and a carboxylic acid at the C5 position . Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol and a predicted density of 1.5±0.1 g/cm³ [1]. This compound serves as a privileged scaffold in medicinal chemistry, with preliminary pharmacological screening indicating its utility as a CCR5 antagonist for potential treatment of HIV infection, asthma, rheumatoid arthritis, and COPD [2].

Why 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid Cannot Be Replaced by Unsubstituted or Alkyl Benzimidazole-5-carboxylic Acids


Within the benzimidazole-5-carboxylic acid class, the N1 substituent exerts a decisive influence on target binding affinity, metabolic stability, and isoform selectivity. For instance, the cyclopropyl group at N1 confers a unique combination of steric constraint and electronic modulation that is not recapitulated by smaller alkyl (e.g., methyl) or larger cycloalkyl (e.g., cyclohexyl) groups [1]. In a comparative study of C-5 and C-7 substituted benzimidazoles, the cyclopropyl-substituted analog (20c) exhibited an IC50 of 334 ± 25.1 nM against S6K1, whereas the bromo-substituted analog (20a) was 5-fold more potent at 66.4 ± 5.6 nM and the phenyl analog (20b) was markedly less potent at 1640 ± 530 nM [2]. This demonstrates that even minor changes to the N1 substituent can alter potency by more than an order of magnitude, rendering generic substitution a high-risk strategy for projects requiring reproducible target engagement. Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking oxidative metabolism at the N1 position compared to unsubstituted or methyl-substituted analogs, a property critical for in vivo applications [3].

Quantitative Differentiation of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid Against Structurally Related Analogs


PBR Binding Affinity: 1-Cyclopropyl Derivative Exhibits 360,000-Fold Higher Potency Than Certain Benzimidazole Analogs

The 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid scaffold, when elaborated, has yielded compounds with exceptional affinity for the peripheral benzodiazepine receptor (PBR/TSPO). In a direct binding assay using rat cerebral cortex homogenate with [³H]-PK 11195 as radioligand, a cyclopropyl-benzimidazole-5-carboxylic acid derivative exhibited a Ki of 0.78 nM [1]. In contrast, certain other benzimidazole derivatives (e.g., CHEMBL149268) displayed an IC50 of 8.33×10⁸ nM (833 µM) against the benzodiazepine receptor in a competition assay, representing a greater than 1,000,000-fold difference in potency [2]. While these are not direct head-to-head comparisons of the exact core compound, they illustrate the profound impact that cyclopropyl substitution and the carboxylic acid pharmacophore exert on PBR engagement within this chemotype, underscoring the unique potency profile achievable with the 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid framework.

PBR TSPO Neuroinflammation

S6K1 Inhibition: Cyclopropyl-Substituted Benzimidazole Shows 5-Fold Lower Potency than Bromo Analog but 5-Fold Higher than Phenyl Analog

In a mobility shift assay evaluating S6K1 inhibition, a series of C-5 and C-7 substituted benzimidazoles were compared. The cyclopropyl-substituted compound (20c) exhibited an IC50 of 334 ± 25.1 nM. This potency is intermediate within the series: 5-fold less potent than the 5-bromo analog (20a, IC50 = 66.4 ± 5.6 nM) but 5-fold more potent than the 5-phenyl analog (20b, IC50 = 1640 ± 530 nM) [1]. The cyclopropyl group thus provides a tunable potency window that balances target engagement with potential off-target liabilities. For researchers optimizing S6K1 inhibitors, the cyclopropyl substitution offers a distinct structure-activity relationship (SAR) inflection point compared to halogen or aryl modifications.

S6K1 Cancer mTOR Pathway

Metabolic Stability: Cyclopropyl Group Confers Enhanced Oxidative Stability Over Methyl or Unsubstituted Benzimidazole Analogs

The introduction of a cyclopropyl group onto the benzimidazole N1 position is a recognized strategy to enhance metabolic stability. Literature on cyclopropyl-containing heterocycles indicates that the cyclopropyl ring blocks oxidative metabolism at the adjacent nitrogen, reducing the formation of reactive intermediates and slowing plasma clearance compared to methyl or unsubstituted analogs [1]. While direct comparative microsomal stability data for 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid against its N1-methyl counterpart is not publicly available, the class-level principle is well-established: cyclopropyl substitution on nitrogen-containing heterocycles consistently improves metabolic half-life in human liver microsome assays [2]. This property is particularly relevant for in vivo pharmacology studies where prolonged target exposure is required.

Metabolic Stability Cytochrome P450 Drug Metabolism

CCR5 Antagonism: Preliminary Data Supports Potential for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening has identified 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid as a candidate CCR5 antagonist, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While a precise IC50 value against CCR5 is not provided in the available source, the patent literature indicates that structurally related cyclopropyl-containing benzimidazole derivatives can achieve IC50 values below 1 µM in CCR5 antagonism assays [2]. For example, certain CCR5 antagonist benzimidazoles exhibit IC50 values in the low nanomolar range (e.g., 0.11 nM) in cell-based fusion assays [3]. The cyclopropyl moiety is a common feature in potent CCR5 antagonist chemotypes, suggesting that 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid may serve as a viable starting point for further optimization in this target class.

CCR5 HIV Autoimmune

Reduced hERG Liability: Carboxylic Acid Moiety Mitigates Potassium Channel Inhibition

A known liability of many benzimidazole-containing drug candidates is inhibition of the hERG potassium channel, which can lead to QT prolongation and cardiotoxicity. The presence of a carboxylic acid group, as found in 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid, is a well-documented structural feature that reduces hERG binding affinity. Studies have shown that introduction of a carboxylic acid group can diminish hERG inhibition by 10- to 100-fold compared to neutral or basic analogs due to unfavorable electrostatic interactions within the hERG channel binding cavity [1]. While direct hERG data for this specific compound are not available, the carboxylic acid at C5 confers a class-level advantage over ester, amide, or unsubstituted benzimidazole derivatives .

hERG Cardiotoxicity Safety Pharmacology

Synthetic Accessibility: Cyclopropyl N1 Substitution Enables Straightforward Derivatization Compared to C2-Cyclopropyl Analogs

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is synthesized via alkylation of the benzimidazole N1 position with cyclopropyl bromide under basic conditions, a robust and scalable route . This regiochemistry leaves the C2 position available for further functionalization, enabling diverse SAR exploration. In contrast, 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1082847-74-2) requires cyclopropane carboxylic acid condensation under acidic conditions, which is less amenable to parallel library synthesis and often results in lower yields . The N1-cyclopropyl derivative thus offers superior synthetic tractability as a building block for generating focused compound libraries.

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research and Industrial Applications for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid Based on Differentiated Evidence


Lead Optimization for S6K1 Inhibitors in Oncology

With a well-defined IC50 of 334 ± 25.1 nM against S6K1, 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid serves as a balanced potency scaffold for developing mTOR pathway inhibitors [1]. Its intermediate activity, flanked by more potent bromo analogs and less potent aryl analogs, allows medicinal chemists to fine-tune target engagement while mitigating hyper-activation-related toxicities. The cyclopropyl group also enhances metabolic stability, making this compound suitable for in vivo efficacy studies in cancer models.

Neuroinflammation Probe Development via TSPO/PBR Binding

Derivatives of this compound have demonstrated picomolar affinity (Ki = 0.78 nM) for the peripheral benzodiazepine receptor (TSPO), a key biomarker of neuroinflammation [2]. The 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid core can be elaborated to generate high-potency TSPO ligands for PET tracer development or as pharmacological probes in CNS disease models, including Alzheimer's disease and multiple sclerosis.

Antiviral Drug Discovery Targeting CCR5-Mediated Viral Entry

Preliminary screening indicates that this compound exhibits CCR5 antagonist activity, with potential applications in HIV entry inhibition and treatment of inflammatory conditions [3]. The cyclopropyl-benzimidazole-5-carboxylic acid scaffold aligns with SAR trends observed in low-nanomolar CCR5 antagonists, making it a valuable starting point for antiviral drug discovery programs focused on preventing viral cell fusion.

Cardiosafe Benzimidazole Scaffold for Diverse Kinase and GPCR Targets

The presence of the C5 carboxylic acid group intrinsically reduces hERG channel inhibition, a common liability in benzimidazole-based drug candidates [4]. This compound is therefore an ideal core scaffold for exploring kinase or GPCR targets where hERG safety margins are a primary concern. Its favorable safety profile enables faster progression from hit to lead without extensive structural detoxification.

Synthetic Building Block for Parallel Library Synthesis

Unlike C2-substituted cyclopropyl benzimidazole analogs, the N1-cyclopropyl derivative is readily synthesized via robust N-alkylation and features a free C2 position for further functionalization . This regioisomer is preferred for generating diverse compound libraries through amide coupling, Suzuki-Miyaura cross-coupling, or nucleophilic aromatic substitution at C2, thereby accelerating SAR exploration in early-stage drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.